molecular formula C21H12OS5 B14193915 5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde CAS No. 923293-77-0

5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde

Cat. No.: B14193915
CAS No.: 923293-77-0
M. Wt: 440.7 g/mol
InChI Key: RKTDVCAYSULULX-UHFFFAOYSA-N
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Description

5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde: is a complex organic compound that belongs to the family of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde typically involves the sequential coupling of thiophene units. One common method is the Stille coupling reaction, which involves the use of organotin reagents and palladium catalysts to form carbon-carbon bonds between thiophene rings. The final step often involves the formylation of the terminal thiophene ring to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: 5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carboxylic acid.

    Reduction: 5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex thiophene-based materials. It is also studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.

Biology and Medicine: Thiophene derivatives, including this compound, are investigated for their potential biological activities. They may exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them of interest in drug discovery and development.

Industry: In the industrial sector, the compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)

Mechanism of Action

The mechanism of action of 5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde largely depends on its application. In electronic applications, its conjugated system allows for efficient charge transport, making it useful in semiconducting materials. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

  • 5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbonitrile
  • 2,2’:5’,2’'-Terthiophene-5-carboxaldehyde
  • Thiophene-2-boronic acid pinacol ester

Uniqueness: What sets 5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde apart is its multiple thiophene rings and the presence of an aldehyde group. This structure imparts unique electronic properties, making it particularly valuable in the development of advanced materials for electronic applications. Additionally, its potential biological activities add to its versatility and importance in scientific research.

Properties

CAS No.

923293-77-0

Molecular Formula

C21H12OS5

Molecular Weight

440.7 g/mol

IUPAC Name

5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C21H12OS5/c22-12-13-3-4-16(24-13)17-7-8-20(26-17)21-10-9-19(27-21)18-6-5-15(25-18)14-2-1-11-23-14/h1-12H

InChI Key

RKTDVCAYSULULX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C=O

Origin of Product

United States

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